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Compound of Interest

Compound Name: N-Thiazol-2-yl-succinamic acid

Cat. No.: B011497 Get Quote

A Comparative Guide to the Biological Activity of N-Thiazol-2-yl-Amide Analogs

Disclaimer: Initial searches for "N-Thiazol-2-yl-succinamic acid" did not yield specific

biological activity data. Therefore, this guide focuses on the broader, extensively researched

class of N-Thiazol-2-yl-amide and carboxamide analogs, for which a substantial body of

literature exists.

This guide provides a comparative analysis of the biological activities of various N-Thiazol-2-yl-

amide analogs for researchers, scientists, and drug development professionals. The N-(thiazol-

2-yl) scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of

biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The

nature and position of substituents on the thiazole ring and the amide group play a crucial role

in determining the potency and selectivity of these compounds.[2]

Anticancer Activity
N-Thiazol-2-yl-amide derivatives have been extensively investigated as potential anticancer

agents.[1] Their mechanisms of action often involve the inhibition of crucial cellular targets like

tubulin, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor

receptor (VEGFR-2), as well as the induction of apoptosis.[1][3][4]
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The following table summarizes the cytotoxic activity (IC50 values) of representative N-Thiazol-

2-yl-acetamide analogs against various human cancer cell lines. A lower IC50 value indicates

greater potency.
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Compound
ID

Modificatio
ns

Cell Line IC50 (µM)
Reference
Compound

Reference
IC50 (µM)

10a

4-

phenylthiazol

e moiety

Tubulin 2.69
Combretastat

in A-4
8.33

10o

4-(4-

chlorophenyl)

thiazole

moiety

Tubulin 3.62
Combretastat

in A-4
8.33

13d

Thiazole

moiety

without 4-

phenyl

substitution

Tubulin 3.68
Combretastat

in A-4
8.33

Compound

8a

N-(4-(4-

chlorophenyl)

thiazol-2-

yl)-2-(2-(2-

chlorophenyl)

acetamido)ac

etamide

HeLa 1.3 ± 0.14 Doxorubicin 2.9 - 3.22

Compound

8a

N-(4-(4-

chlorophenyl)

thiazol-2-

yl)-2-(2-(2-

chlorophenyl)

acetamido)ac

etamide

U87 2.1 ± 0.23 Doxorubicin 0.05

Compound 6i (E/Z)-N-(4-(2-

(2-

(benzylidene)

hydrazineyl)-

2-

oxoethyl)thiaz

MCF-7 6.10 ± 0.4 Dasatinib -
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ol-2-yl)-1H-

indole-2-

carboxamide

Compound

6v

(E/Z)-N-(4-(2-

(2-(4-

chlorobenzyli

dene)hydrazi

neyl)-2-

oxoethyl)thiaz

ol-2-yl)-1H-

indole-2-

carboxamide

MCF-7 6.49 ± 0.3 Dasatinib -

Signaling Pathways in Cancer
EGFR and VEGFR-2 Signaling

Many N-Thiazol-2-yl-amide analogs exert their anticancer effects by inhibiting key signaling

pathways involved in tumor growth, proliferation, and angiogenesis, such as the Epidermal

Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)

pathways.[3][5]
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Caption: EGFR/VEGFR signaling pathway inhibition by N-Thiazol-2-yl-amide analogs.
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Apoptosis Induction

A key mechanism of action for many of these anticancer compounds is the induction of

programmed cell death (apoptosis).[6] This is often achieved through the activation of

caspases, which are central regulators of apoptosis.[7]
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Caption: Intrinsic apoptosis pathway activated by N-Thiazol-2-yl-amide analogs.
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Antimicrobial Activity
Certain N-Thiazol-2-yl-amide analogs have demonstrated promising activity against various

bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of

antimicrobial efficacy.

Comparative Antimicrobial Activity of N-Thiazol-2-yl-
Amide Analogs

Compound Class Modifications Microorganism MIC (µg/mL)

Thiazole-pyrazoline

derivatives

2-(N-allyl)-5-(2-

pyrazolin-3-yl)-

thiazole

S. pneumoniae 0.03 - 7.81

Thiazole-pyrazoline

derivatives

2-(N-allyl)-5-(2-

pyrazolin-3-yl)-

thiazole

E. coli 0.03 - 7.81

Thiazolin-4-one

derivatives
-

Gram-positive

bacteria
-

4-(4-bromophenyl)-

thiazol-2-amine

derivatives

- S. aureus 16.1 (µM)

4-(4-bromophenyl)-

thiazol-2-amine

derivatives

- E. coli 16.1 (µM)

Hydrazine-thiazole

derivatives
- Candida sp. 0.45 - 31.2 (µM)

Enzyme Inhibition
N-Thiazol-2-yl-amide analogs have been identified as inhibitors of various enzymes,

suggesting their potential therapeutic applications in a range of diseases.

Comparative Enzyme Inhibitory Activity
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Compound Class Target Enzyme IC50 / Ki

N-(thiazol-2-yl)acetamide

derivative
Urease 1.473 µM

2-amino-4-(4-

chlorophenyl)thiazole
Carbonic Anhydrase I 0.008 ± 0.001 μM (Ki)

2-amino-4-(4-

bromophenyl)thiazole
Carbonic Anhydrase II 0.124 ± 0.017 μM (Ki)

2-amino-4-(4-

bromophenyl)thiazole
Acetylcholinesterase (AChE) 0.129 ± 0.030 μM (Ki)

2-amino-4-(4-

bromophenyl)thiazole
Butyrylcholinesterase (BChE) 0.083 ± 0.041 μM (Ki)

N-(phenylsulfonyl)thiazole-2-

carboxamide (W24)
α-glucosidase 53.0 ± 7.7 μM

Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of

cell viability.

1. Seed cells in
96-well plate 2. Incubate 24h 3. Add N-Thiazol-2-yl-amide

analogs (various conc.) 4. Incubate 48-72h 5. Add MTT solution 6. Incubate 4h 7. Add DMSO to
dissolve formazan

8. Read absorbance
at 570 nm

Click to download full resolution via product page

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per

well and incubate for 24 hours.[8]
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Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for 48-72 hours.[8]

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.[8]

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the

formazan crystals.[8]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into

microtubules.

Protocol:

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2

mg/mL) in a polymerization buffer.[8]

Compound Addition: Add the test compound at various concentrations to the reaction

mixture.[8]

Initiation of Polymerization: Initiate polymerization by adding GTP (final concentration of 1

mM) and incubating at 37°C.[8]

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time.[8]

Urease Inhibition Assay
This assay is used to screen for inhibitors of the urease enzyme.

Protocol:

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing jack bean urease

solution, a suitable buffer, and the test compound at various concentrations.[8]
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Pre-incubation: Pre-incubate the mixture at 37°C for 15-30 minutes.[8]

Substrate Addition: Add a solution of urea to start the enzymatic reaction.[8]

Ammonia Quantification: Determine the amount of ammonia produced, typically by

measuring the absorbance change at a specific wavelength.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
for ZAC Antagonism
This technique is used to characterize the functional properties of ion channels, such as the

Zinc-Activated Channel (ZAC), expressed in Xenopus oocytes.[9]

Protocol:

Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with

cRNA encoding the ZAC.

Compound Application: After 2-5 days of incubation, place the oocytes in a recording

chamber and perfuse with a control solution. Apply the N-Thiazol-2-yl-benzamide analogs at

various concentrations.

Agonist Application: Co-apply the test compounds with a known ZAC agonist (e.g., 1 mM

Zn²⁺).[9]

Data Recording and Analysis: Record the ion channel currents using a two-electrode voltage

clamp setup. Determine the antagonist potency (IC50 values) by analyzing the

concentration-inhibition curves.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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